![molecular formula C17H13N B12539458 4-[2-(Azulen-1-yl)ethenyl]pyridine CAS No. 652142-08-0](/img/structure/B12539458.png)
4-[2-(Azulen-1-yl)ethenyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(Azulen-1-yl)ethenyl]pyridine is a chemical compound that features a unique structure combining azulene and pyridine moieties. Azulene is a nonbenzenoid aromatic hydrocarbon known for its deep blue color and unique electronic properties, while pyridine is a basic heterocyclic organic compound with a nitrogen atom. The combination of these two structures results in a compound with interesting chemical and physical properties, making it a subject of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Azulen-1-yl)ethenyl]pyridine typically involves the reaction of azulene derivatives with pyridine derivatives. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where a halogenated azulene compound reacts with a pyridine derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate, in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Azulen-1-yl)ethenyl]pyridine undergoes various chemical reactions, including:
Electrophilic substitution: The azulene moiety can participate in electrophilic substitution reactions due to its electron-rich nature.
Nucleophilic substitution: The pyridine ring can undergo nucleophilic substitution reactions, especially at positions ortho and para to the nitrogen atom.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution on the azulene moiety can lead to halogenated derivatives, while nucleophilic substitution on the pyridine ring can result in various substituted pyridines .
Scientific Research Applications
4-[2-(Azulen-1-yl)ethenyl]pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers with unique electronic properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and sensors
Mechanism of Action
The mechanism of action of 4-[2-(Azulen-1-yl)ethenyl]pyridine involves its interaction with molecular targets through its unique electronic properties. The azulene moiety, with its large dipole moment, can interact with electron-rich or electron-deficient sites in biological molecules, potentially disrupting their normal function. The pyridine ring can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
4-(Azulen-1-yl)pyridine: Lacks the ethenyl linkage but shares the azulene and pyridine moieties.
2-(Azulen-1-yl)pyridine: Similar structure but with the azulene moiety attached at a different position on the pyridine ring.
Azulen-1-yl derivatives: Various compounds with the azulene moiety attached to different functional groups.
Uniqueness
4-[2-(Azulen-1-yl)ethenyl]pyridine is unique due to the presence of the ethenyl linkage, which can influence its electronic properties and reactivity.
Properties
CAS No. |
652142-08-0 |
|---|---|
Molecular Formula |
C17H13N |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
4-(2-azulen-1-ylethenyl)pyridine |
InChI |
InChI=1S/C17H13N/c1-2-4-15-8-9-16(17(15)5-3-1)7-6-14-10-12-18-13-11-14/h1-13H |
InChI Key |
KEAYFIVLHJFCHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=CC(=C2C=C1)C=CC3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


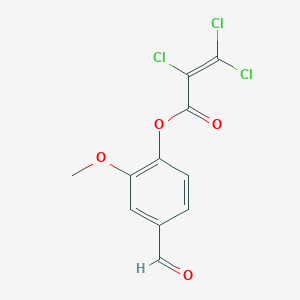
![Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2-methyl-2-phenyl-](/img/structure/B12539385.png)
![4-[5-{4-[(Pentan-2-yl)oxy]phenyl}pyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12539393.png)
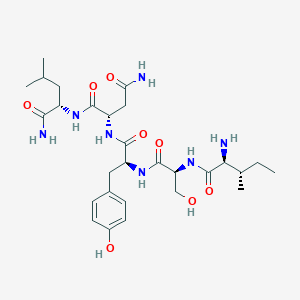
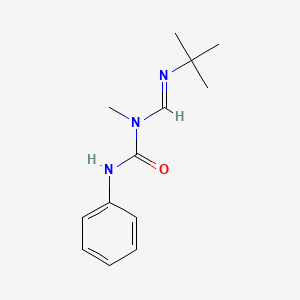
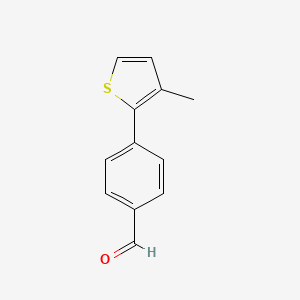
![Ethyl {5-[(acridin-9-yl)amino]-2-methylphenyl}carbamate](/img/structure/B12539418.png)
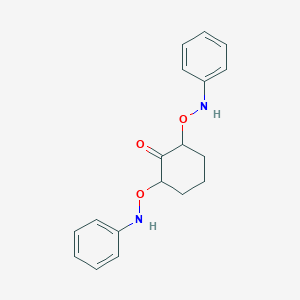
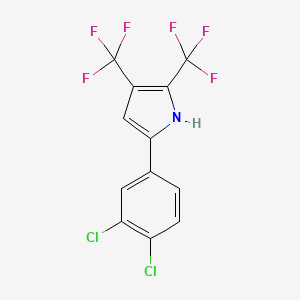

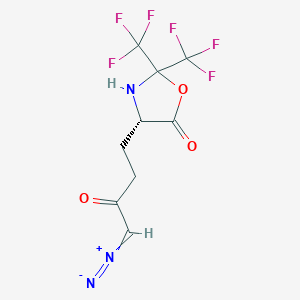
![2-Chloro-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}benzamide](/img/structure/B12539451.png)
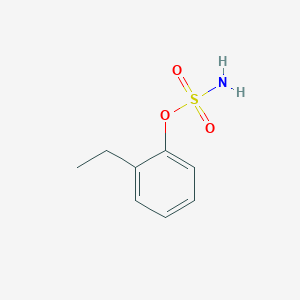
![3-{[tert-Butyl(diphenyl)silyl]oxy}-3-oxopropanoate](/img/structure/B12539457.png)
